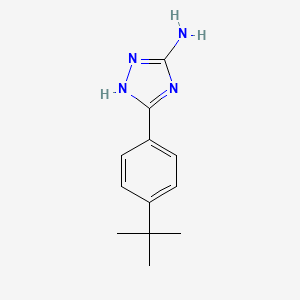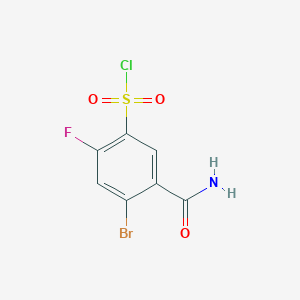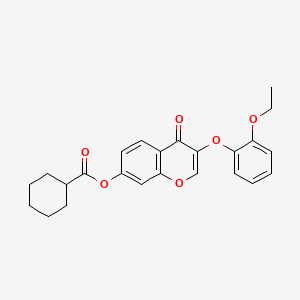![molecular formula C21H21N3O5 B2414129 1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one CAS No. 941935-04-2](/img/structure/B2414129.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one, commonly known as 'BDB' is a psychoactive compound that belongs to the family of phenethylamines. It is a derivative of the popular drug MDMA (3,4-methylenedioxymethamphetamine) and has been gaining attention in the scientific community due to its potential therapeutic applications. BDB is known to have a similar chemical structure to MDMA and is believed to have similar effects on the human body.
科学研究应用
BDB has been studied for its potential therapeutic applications, especially in the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that BDB has a similar effect on the brain as MDMA, which is known to increase the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are known to regulate mood, emotions, and behavior, and their imbalance is associated with various psychiatric disorders. BDB has been shown to have a lower potential for abuse and dependence compared to MDMA, making it a safer alternative for therapeutic use.
作用机制
BDB acts mainly by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This, in turn, leads to an increase in the activity of these neurotransmitters, resulting in a feeling of euphoria, empathy, and sociability. BDB also activates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects
BDB has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature, which are common effects of psychoactive drugs. BDB has also been shown to cause pupil dilation and jaw clenching, which are characteristic effects of MDMA. BDB has been shown to have a lower potential for neurotoxicity compared to MDMA, making it a safer alternative for therapeutic use.
实验室实验的优点和局限性
BDB has several advantages for lab experiments. It has a similar chemical structure to MDMA, which makes it a useful tool for studying the effects of MDMA on the human body. BDB has a lower potential for abuse and dependence compared to MDMA, making it a safer alternative for lab experiments. However, BDB has several limitations for lab experiments. It is a relatively new compound, and there is limited research on its effects on the human body. BDB is also a controlled substance, making it difficult to obtain for research purposes.
未来方向
There are several future directions for research on BDB. One area of research is the potential therapeutic applications of BDB in the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Another area of research is the potential use of BDB as a tool for studying the effects of MDMA on the human body. Further research is needed to understand the long-term effects of BDB on the human body and its potential for abuse and dependence.
合成方法
The synthesis of BDB involves the reaction of 3,4-dimethoxyphenethylamine with pyrazin-2-one in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using chromatography. The yield of BDB obtained from this synthesis method is around 60-70%.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-26-16-5-3-14(11-18(16)27-2)7-8-22-20-21(25)24(10-9-23-20)15-4-6-17-19(12-15)29-13-28-17/h3-6,9-12H,7-8,13H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWOLAFKFPUSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-Butoxyphenyl)-3-((4-(tert-butyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2414047.png)
![N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2414051.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2414054.png)
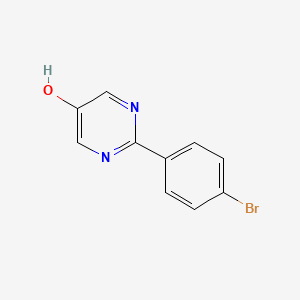
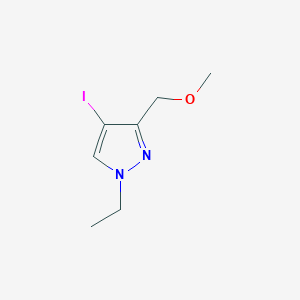
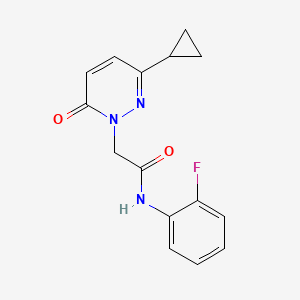
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)
